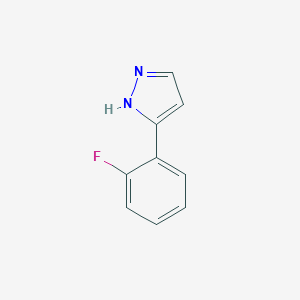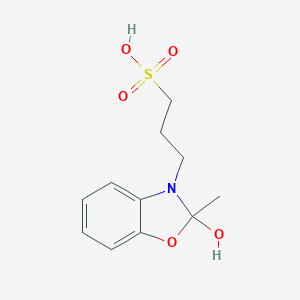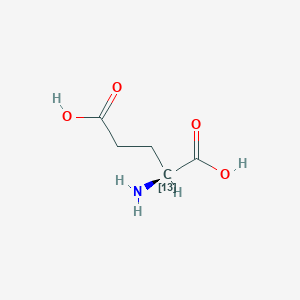
2-(Bromomethyl)-5-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-5-phenylpyrimidine, also known as BMPP, is a heterocyclic compound with a molecular formula of C12H9BrN2. This compound has been the subject of much scientific research due to its potential applications in the pharmaceutical industry. BMPP is a pyrimidine derivative that contains a bromomethyl group and a phenyl group, which give it unique properties that make it useful in drug development.
作用机制
Target of Action
It’s known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond formation, suggesting that the compound might interact with organoboron reagents and palladium catalysts .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromine atom in the compound could potentially be replaced by an organoboron reagent in the presence of a palladium catalyst . This would result in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it might play a role in synthetic pathways for creating complex organic molecules .
Pharmacokinetics
For instance, the two-compartment pharmacokinetic model is often used to describe the pharmacokinetics of various drugs . This model considers the body as two interconnected compartments and can be used to predict the time-course of a drug within the body .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it could contribute to the synthesis of complex organic molecules .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, where this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical reagents .
实验室实验的优点和局限性
One advantage of using 2-(Bromomethyl)-5-phenylpyrimidine in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular processes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have a number of potential applications in the pharmaceutical industry, making it a useful compound for drug development.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have a number of beneficial effects, it can also be toxic at high doses. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research involving 2-(Bromomethyl)-5-phenylpyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound with a range of potential applications in the pharmaceutical industry.
合成方法
2-(Bromomethyl)-5-phenylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,5-diaminotoluene with paraformaldehyde and hydrobromic acid. Another method involves the reaction of 2,5-dichloropyrimidine with benzyl bromide in the presence of a base. These methods have been optimized to produce high yields of this compound with high purity.
科学研究应用
2-(Bromomethyl)-5-phenylpyrimidine has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to have antitumor and antifungal activity, as well as potential use in the treatment of Alzheimer's disease. This compound has also been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
属性
IUPAC Name |
2-(bromomethyl)-5-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLCUSVKQBENI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


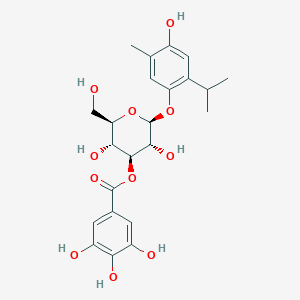
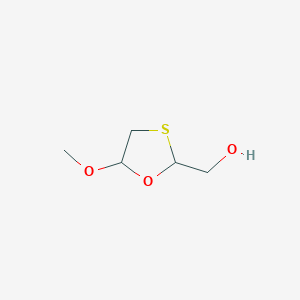
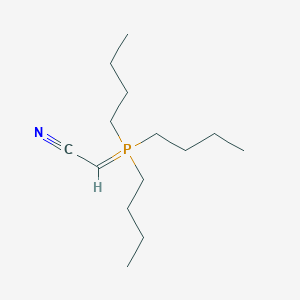


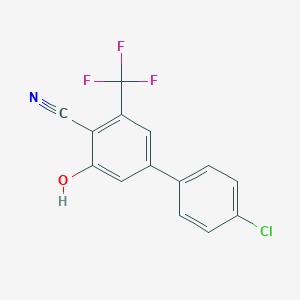
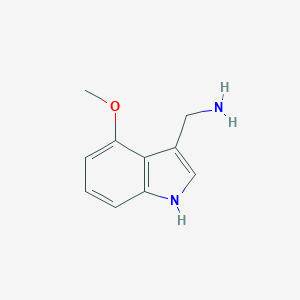
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

